
4-Iodo-3-nitroaniline
Overview
Description
4-Iodo-3-nitroaniline (CAS: 105752-04-3, molecular formula: C₆H₅IN₂O₂, molecular weight: 264.02 g/mol) is a halogenated aromatic amine characterized by an iodine substituent at the para position and a nitro group at the meta position relative to the amino group. It is synthesized via electrophilic iodination of 3-nitroaniline using iodine and silver(I) sulfate in methanol, yielding a gold-colored solid with a 67% efficiency . The compound exhibits a disordered nitro group conformation and forms hydrogen-bonded sheets through N–H⋯O and N–H⋯N interactions, as revealed by X-ray crystallography . These structural features contribute to its unique solid-state behavior, including reversible phase transitions upon heating due to nitro group torsion .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodo-3-nitroaniline can be synthesized through a multi-step process involving nitration and iodination reactions. The general synthetic route includes the following steps :
Nitration: The nitration of aniline to form 3-nitroaniline.
Iodination: The iodination of 3-nitroaniline to produce this compound.
The nitration step typically involves the use of concentrated nitric acid and sulfuric acid as reagents, while the iodination step can be carried out using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-nitroaniline undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Major Products
Reduction: The reduction of this compound yields 4-iodo-3-phenylenediamine.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemical Properties and Structure
4-Iodo-3-nitroaniline is characterized by the presence of both an iodine atom and a nitro group on the aromatic ring, which influences its reactivity and interaction with other compounds. The molecular structure can be represented as follows:
- Molecular Formula : C6H5IN2O2
- Molecular Weight : 279.03 g/mol
- IUPAC Name : this compound
Co-crystal Formation
Recent studies have demonstrated that this compound can form co-crystals with caffeine and other substituted nitroanilines. These co-crystals exhibit interesting mechanical properties such as shear deformation and brittle fracture under stress, making them suitable for applications in material science and crystal engineering . The ability to manipulate these interactions can lead to advancements in drug formulation and delivery systems.
Hydrogen Bonding Studies
The compound has been utilized in studies focusing on hydrogen bonding within substituted nitroanilines. Research indicates that this compound forms hydrogen-bonded sheets, which are crucial for understanding molecular interactions in solid-state chemistry. These insights can aid in the design of new materials with specific properties .
Case Study 1: Co-crystal Analysis
A study published in the Chemical Engineering journal explored the formation of co-crystals involving caffeine and various nitroanilines, including this compound. The research highlighted how different structural arrangements affect mechanical properties, which could be pivotal for pharmaceutical applications where stability and solubility are critical factors .
Case Study 2: Structural Insights
Another significant study investigated the structural characteristics of this compound using X-ray crystallography. The findings revealed that the nitro group is disordered across two sites, providing insights into the dynamic nature of molecular interactions within solid-state structures. This knowledge is essential for developing compounds with tailored properties for specific applications .
Mechanism of Action
The mechanism of action of 4-iodo-3-nitroaniline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The electronic and steric effects of substituents in nitroaniline derivatives significantly influence their physical and chemical properties. Below is a comparative analysis of 4-iodo-3-nitroaniline with structurally related compounds:
Key Observations :
- Iodine vs. Smaller Halogens: The large iodine atom in this compound introduces steric hindrance and polarizability, affecting crystal packing and melting points compared to chloro or fluoro analogs.
- Substituent Position : Moving the nitro group to the para position (e.g., 4-nitroaniline) reduces steric clash but alters electronic interactions, impacting solubility and reactivity in coupling reactions .
Hydrogen Bonding and Solid-State Behavior
This compound forms hydrogen-bonded sheets via a combination of three-center N–H⋯(O)₂ and two-center N–H⋯N interactions . In contrast:
- 4-Chloro-3-nitroaniline exhibits similar hydrogen bonding but with shorter N–H⋯O distances due to chlorine’s smaller size .
- Co-crystallization Behavior : this compound forms 1:1 co-crystals with caffeine, as do 4-chloro- and 4-fluoro-3-nitroaniline. However, iodine’s polarizability may enhance π-stacking interactions in co-crystals, influencing thermal stability and mechanical properties .
Phase Transitions and Nitro Group Dynamics
Both 4-iodo- and 4-chloro-3-nitroaniline exhibit reversible solid-state phase transitions upon heating, characterized by nitro group disorder in the high-temperature phase. Computational studies show that the energy barrier for nitro torsion is insensitive to halogen size, with barriers <10 kJ/mol in both compounds . This contrasts with 2-methyl-3,5-dinitroaniline , where steric hindrance from methyl groups creates higher torsion barriers.
Table 1: Comparative Research Findings
Biological Activity
4-Iodo-3-nitroaniline is an organic compound that has garnered attention for its diverse biological activities. This compound, characterized by the presence of an iodine atom and a nitro group on the aniline ring, has been investigated for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with related compounds.
Structure and Composition
This compound has the following chemical structure:
- Molecular Formula : CHINO
- Molecular Weight : 236.02 g/mol
- Appearance : Yellow crystalline solid
Synthesis
The synthesis typically involves the nitration of aniline derivatives followed by iodination. The general steps include:
- Nitration : N,N-dimethylaniline is treated with a mixture of concentrated nitric acid and sulfuric acid.
- Iodination : The nitrated product undergoes iodination using iodine and an oxidizing agent like nitric acid or hydrogen peroxide.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated that a related compound, 4-iodo-3-nitrobenzamide, was effective against various tumor cells by inducing apoptosis through a nitroso intermediate formed during metabolic reduction in tumor cells . The mechanism involves:
- Selective Tumoricidal Action : The reduction of the nitro group to a nitroso form appears to be crucial for its anticancer efficacy.
- Poly(ADP-ribose) Polymerase Inhibition : The compound inactivates this enzyme, which is involved in DNA repair processes, thereby promoting apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It shows potential against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
The biological activity of this compound is primarily attributed to its ability to interact with cellular components through:
- Reduction Reactions : The nitro group can be reduced to form reactive intermediates that can bind to proteins and nucleic acids.
- Halogen Bonding : The iodine atom may enhance binding affinity to target proteins, influencing biological pathways .
Case Studies
- Antitumor Activity : A study involving 4-iodo-3-nitrosobenzamide revealed that it was capable of inducing apoptosis in tumor cells without significant toxicity in animal models .
- Enzyme Inhibition : Research highlighted its role as a biochemical probe for studying enzyme inhibition mechanisms, showcasing its utility in drug discovery .
Comparative Analysis with Similar Compounds
Compound | Anticancer Activity | Antimicrobial Activity | Unique Features |
---|---|---|---|
This compound | Yes | Yes | Contains both iodine and nitro groups |
4-Iodo-N,N-dimethylaniline | Moderate | Limited | Lacks nitro group |
4-Nitro-N,N-dimethylaniline | Yes | Moderate | Lacks iodine; different reactivity profile |
Uniqueness
The combination of the iodine atom and nitro group in specific positions on the aniline ring gives this compound distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-iodo-3-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKZQOSCKSWUPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301141 | |
Record name | 4-Iodo-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60301141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105752-04-3 | |
Record name | 4-Iodo-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60301141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodo-3-nitrobenzenamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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